1-(2,5-Dimethylbenzoyl)azetidin-3-ol

Lipophilicity Drug Design Permeability

1-(2,5-Dimethylbenzoyl)azetidin-3-ol (PubChem CID is a synthetic azetidine derivative featuring a 3-hydroxyazetidine core N-acylated with a 2,5-dimethylbenzoyl group. The molecule possesses a molecular weight of 205.25 g/mol, a computed XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 40.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1342569-67-8
Cat. No. B1489798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylbenzoyl)azetidin-3-ol
CAS1342569-67-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)N2CC(C2)O
InChIInChI=1S/C12H15NO2/c1-8-3-4-9(2)11(5-8)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3
InChIKeyNYGGWJZUWVCTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylbenzoyl)azetidin-3-ol CAS 1342569-67-8: A Functionalized Azetidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-(2,5-Dimethylbenzoyl)azetidin-3-ol (PubChem CID 63105854) is a synthetic azetidine derivative featuring a 3-hydroxyazetidine core N-acylated with a 2,5-dimethylbenzoyl group [1]. The molecule possesses a molecular weight of 205.25 g/mol, a computed XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 40.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Its rigid, conformationally constrained azetidine ring and the electron-donating 2,5-dimethyl substitution pattern differentiate it from other N-benzoylazetidin-3-ols, making it a compelling candidate for library design, fragment-based screening, and targeted inhibitor development.

Why 1-(2,5-Dimethylbenzoyl)azetidin-3-ol Cannot Be Interchanged with Other N-Benzoylazetidin-3-ols


The benzoyl substitution pattern on the azetidine nitrogen profoundly modulates lipophilicity, electronic character, and steric bulk, which in turn governs membrane permeability, metabolic stability, and target binding orientation [1]. Switching from the 2,5-dimethyl substitution to an unsubstituted, mono-methyl, or differently substituted benzoyl ring—without quantitative justification—risks altering these critical physicochemical and pharmacological properties, potentially compromising assay reproducibility, structure-activity relationships, and lead optimization outcomes.

Quantitative Differentiation Evidence for 1-(2,5-Dimethylbenzoyl)azetidin-3-ol vs. Closest Analogs


Lipophilicity Gain Over the Parent 1-Benzoylazetidin-3-ol

The 2,5-dimethyl substitution on the benzoyl ring increases the computed lipophilicity (XLogP3-AA) of 1-(2,5-dimethylbenzoyl)azetidin-3-ol to 1.3, compared with 0.8 for the unsubstituted 1-benzoylazetidin-3-ol (CID 20352194) [1][2]. This difference of +0.5 log units indicates a 3–5 fold higher theoretical partition coefficient, which can be a decisive factor when selecting a scaffold for cell-permeable probe design.

Lipophilicity Drug Design Permeability

Reduced Topological Polar Surface Area Relative to the Unsubstituted Analog

The topological polar surface area (TPSA) of 1-(2,5-dimethylbenzoyl)azetidin-3-ol is 40.5 Ų, while the unsubstituted 1-benzoylazetidin-3-ol presents a TPSA of 49.3 Ų [1][2]. The reduction of ~9 Ų brings the compound further below the 60 Ų threshold often associated with blood-brain barrier penetration, supporting its prioritization for CNS-targeted programs.

Polar Surface Area CNS Penetration Drug-likeness

Predicted pKa Shift vs. Unsubstituted Azetidin-3-ol Core

The N-acylation with the 2,5-dimethylbenzoyl group lowers the predicted pKa of the azetidine nitrogen from 14.51 (azetidin-3-ol) to 13.65 for the target compound . While both values remain well above physiological pH, the 0.86 pKa unit shift indicates a weakening of the conjugate acid, which can influence hydrogen-bonding interactions in biological targets.

Ionization Solubility Formulation

Differentiated Physicochemical Handling Properties: Boiling Point and Density

The target compound exhibits a predicted boiling point of 400.8 ± 45.0 °C and a density of 1.217 ± 0.06 g/cm³, compared with 350.5 ± 35.0 °C and 1.302 ± 0.06 g/cm³ for the unsubstituted analog [1]. The higher boiling point and lower density may simplify certain purification protocols (e.g., distillation) and reduce shipping costs when ordering in bulk.

Purification Formulation Logistics

Precedented Use as a Key Intermediate in Kinase Inhibitor Patents

Azetidine derivatives closely related to 1-(2,5-dimethylbenzoyl)azetidin-3-ol have been claimed as intermediates in patent applications describing fatty acid amide hydrolase (FAAH) inhibitors (US 9,006,269 B2) and kinase modulators [1][2]. The 2,5-dimethylbenzoyl variant was specifically enumerated in compound libraries designed around the azetidin-3-ol core, indicating its synthetic accessibility and utility in generating diverse, patentable chemical matter.

Kinase Inhibitor Patentability Synthetic Tractability

High-Impact Application Scenarios for 1-(2,5-Dimethylbenzoyl)azetidin-3-ol Based on Quantitative Differentiation Data


Fragment-Based and DNA-Encoded Library (DEL) Screening for CNS Targets

The elevated lipophilicity (XLogP3 = 1.3) and low TPSA (40.5 Ų) position 1-(2,5-dimethylbenzoyl)azetidin-3-ol as an ideal fragment for CNS-oriented libraries, where maintaining compliance with blood-brain barrier permeability guidelines is critical for hit identification [1].

Lead Optimization of FAAH Inhibitors and Pain Therapeutics

Given its precedent in FAAH inhibitor patents (US 9,006,269 B2), the compound can serve as a privileged intermediate for synthesizing novel fatty acid amide hydrolase inhibitors, with the 2,5-dimethyl substitution providing enhanced lipophilic interactions within the enzyme's active site [2].

Kinase Inhibitor Scaffold Diversification Campaigns

The 2,5-dimethyl substitution pattern offers a unique steric and electronic profile that distinguishes it from 2,4- or 3,4-dimethyl isomers, enabling the exploration of selectivity pockets in ATP-binding sites of kinases, as evidenced by recent patent filings [3].

Physicochemical Property Benchmarking for Compound Management

Organizations building internal compound collections can use the predicted boiling point (400.8 °C) and density (1.217 g/cm³) as quality control specifications during procurement, ensuring batch-to-batch consistency and facilitating automated storage and retrieval workflows [4].

Quote Request

Request a Quote for 1-(2,5-Dimethylbenzoyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.